Introduction: The Strategic Value of the (Methylthio)benzonitrile Scaffold
Introduction: The Strategic Value of the (Methylthio)benzonitrile Scaffold
An In-Depth Technical Guide to 2-Methyl-4-(methylthio)benzonitrile and its Isomeric Analogs as Versatile Building Blocks in Chemical Synthesis
This guide provides a comprehensive overview of the basic properties, synthesis, and potential applications of 2-Methyl-4-(methylthio)benzonitrile, a key aromatic building block. Recognizing the limited publicly available data for this specific isomer, this document extends its scope to include its close structural analogs, 2-(methylthio)benzonitrile and 4-(methylthio)benzonitrile, for which more extensive experimental data exists. This comparative approach offers researchers, scientists, and drug development professionals a broader understanding of the structure-activity relationships and synthetic utility of this important class of compounds.
In the landscape of medicinal chemistry and materials science, the benzonitrile moiety is a privileged scaffold. The nitrile group is not merely a precursor to other functionalities like amines, amides, or carboxylic acids; it also acts as a potent hydrogen bond acceptor and a bioisostere for carbonyl groups, capable of significantly influencing a molecule's pharmacokinetic profile.[1] When combined with a thioether linkage, as in (methylthio)benzonitriles, the resulting molecule is endowed with a unique electronic and steric profile.
The sulfur atom of the methylthio group can engage in non-covalent interactions and serves as a key site for metabolic oxidation, a factor of critical importance in drug design. The interplay between the electron-withdrawing nitrile group and the electron-donating (via resonance) methylthio group dictates the reactivity of the aromatic ring, making these compounds versatile intermediates for constructing complex heterocyclic systems.[2][3] This guide delves into the specific properties of 2-Methyl-4-(methylthio)benzonitrile and its isomers, providing a foundational understanding for their application in synthesis.
Core Compound Profile: 2-Methyl-4-(methylthio)benzonitrile
2-Methyl-4-(methylthio)benzonitrile (CAS 1190948-25-4) is a disubstituted aromatic nitrile. While detailed experimental data in peer-reviewed literature is sparse, its fundamental identifiers and properties as a chemical reagent are well-established by commercial suppliers.
Core Properties
The primary molecular and physical characteristics are summarized below. These data are foundational for any experimental design, from calculating molar equivalents to establishing appropriate storage conditions.
| Property | Value | Source(s) |
| CAS Number | 1190948-25-4 | |
| Molecular Formula | C₉H₉NS | [4] |
| Molecular Weight | 163.24 g/mol | [4] |
| InChI Key | NRXOILPYFSPPSX-UHFFFAOYSA-N | [4] |
| Canonical SMILES | CSCC1=CC(=C(C=C1)C#N)C | |
| Purity (Typical) | ≥97% | |
| Storage Temperature | 2-8°C |
Predicted Reactivity and Synthetic Potential
Based on its structure—an aromatic ring activated by a methyl group and a methylthio group, and functionalized with a nitrile—we can predict its utility in several key transformations:
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Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine (benzylamine derivative). These transformations open pathways to a vast array of downstream products.
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Electrophilic Aromatic Substitution: The ortho-methyl and para-methylthio groups are activating and direct incoming electrophiles. The positions ortho to the methyl group and ortho to the methylthio group are the most likely sites for substitution reactions like nitration or halogenation.
-
Thioether Oxidation: The sulfur atom is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxide and sulfone derivatives. These oxidized forms have different electronic and solubility properties, which can be valuable in tuning the characteristics of a final compound.
The primary value of this compound lies in its role as an intermediate for creating more complex molecules, particularly heterocyclic structures relevant to pharmacology.[2]
Isomeric Analog Deep Dive: Experimental Data & Protocols
To provide actionable, field-proven insights, we will now examine the properties and synthesis of two closely related, and more thoroughly documented, isomers. The experimental choices and outcomes described for these analogs provide a strong predictive framework for working with 2-Methyl-4-(methylthio)benzonitrile.
4-(Methylthio)benzonitrile (CAS: 21382-98-9)
This isomer is a solid at room temperature and has been used as a model compound in studies of surface chemistry and as a precursor in chemical synthesis.[5]
| Property | Value | Source(s) |
| Appearance | Solid Crystalline | [5] |
| Molecular Formula | C₈H₇NS | [5][6] |
| Molecular Weight | 149.21 g/mol | [5][6] |
| Melting Point | 59 - 64 °C | [5] |
| Boiling Point | 272 °C | [5] |
| IUPAC Name | 4-(methylsulfanyl)benzonitrile | [5] |
A robust method for generating aromatic nitriles is the Schmidt reaction, which converts an aldehyde directly to a nitrile. This avoids the use of more toxic cyanide reagents often employed in classical methods like the Rosenmund-von Braun reaction.[7]
Reaction: Conversion of 4-(methylthio)benzaldehyde to 4-(methylthio)benzonitrile.
Methodology:
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Vessel Preparation: To a solution of 4-(methylthio)benzaldehyde (1.0 eq) in a 1:1 mixture of hexafluoro-2-propanol (HFIP) and acetonitrile (ACN), add azidotrimethylsilane (TMSN₃, 2.0 eq).
-
Scientist's Insight: HFIP is a powerful hydrogen-bond-donating solvent that, along with the acid catalyst, activates the aldehyde carbonyl group towards nucleophilic attack by the azide. This allows the reaction to proceed under mild conditions.
-
-
Catalyst Addition: Add triflic acid (TfOH, 0.4 eq) to the mixture. Effervescence (N₂ evolution) should be observed.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes.
-
Purification (Self-Validating System): The reaction is designed for a non-aqueous workup. Concentrate the mixture under a stream of nitrogen and purify directly via flash column chromatography (e.g., 0%-10% EtOAc/hexanes). The purity of the resulting fractions can be confirmed by TLC and GC-MS, with the final structure verified by NMR. This direct purification-to-analysis workflow ensures the integrity of the result.
Caption: Schmidt reaction workflow for nitrile synthesis.
Structural confirmation is paramount. PubChem provides access to reference ¹H and ¹³C NMR spectra for 4-(methylthio)benzonitrile.[5]
-
¹H NMR: One would expect to see a singlet for the methylthio protons (-SCH₃) around 2.5 ppm. The aromatic protons would appear as two doublets in the 7.2-7.7 ppm region, characteristic of a 1,4-disubstituted benzene ring.
-
¹³C NMR: Key signals would include the methylthio carbon (~15-20 ppm), the nitrile carbon (~118-120 ppm), and four distinct aromatic carbon signals.
2-(Methylthio)benzonitrile (CAS: 6609-54-7)
This isomer is also commercially available and serves as a valuable intermediate, particularly for the synthesis of fungicides and other bioactive molecules.[8]
| Property | Value | Source(s) |
| Appearance | White or pale yellow to brown crystalline powder | [8] |
| Molecular Formula | C₈H₇NS | [8] |
| Molecular Weight | 149.21 g/mol | [8] |
| Purity (Typical) | ≥98% | [8] |
| IUPAC Name | 2-(methylsulfanyl)benzonitrile | [8] |
A common industrial route for this class of compound involves the displacement of a halide from an activated aromatic ring with a nucleophile.[2]
Reaction: Synthesis from o-chlorobenzonitrile and sodium methyl mercaptide.
Methodology:
-
Reaction Setup: In a suitable reaction vessel, charge o-chlorobenzonitrile, an aqueous solution of sodium methyl mercaptide (NaSMe), and a phase-transfer catalyst (e.g., a quaternary ammonium salt).
-
Scientist's Insight: The nitrile group is strongly electron-withdrawing, which activates the ortho and para positions to nucleophilic aromatic substitution (SₙAr). The phase-transfer catalyst is essential for transporting the methyl mercaptide anion from the aqueous phase to the organic phase (where the o-chlorobenzonitrile resides) to facilitate the reaction.
-
-
Heating: Heat the mixture under stirring. The reaction progress can be monitored by GC or TLC by observing the disappearance of the starting material.
-
Workup: Upon completion, cool the reaction mixture. Perform a liquid-liquid extraction (e.g., with toluene or ethyl acetate). Wash the organic layer with water and brine to remove the catalyst and any inorganic salts.
-
Purification: Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield pure 2-(methylthio)benzonitrile.
Caption: SₙAr workflow with phase-transfer catalysis.
Safety, Handling, and Storage
-
Hazard Classification (Predicted): Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.[8]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.
-
Lab Coat: A standard lab coat is required.
-
Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated, a particulate respirator (e.g., N95) may be necessary.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The recommended storage temperature of 2-8°C for 2-Methyl-4-(methylthio)benzonitrile suggests it may be sensitive to heat or light over long periods.
Conclusion
2-Methyl-4-(methylthio)benzonitrile and its isomers are valuable and versatile intermediates in synthetic chemistry. Their unique electronic properties, arising from the combination of nitrile and methylthio substituents, make them ideal precursors for a wide range of chemical transformations. While comprehensive experimental data for the title compound remains limited, the detailed protocols and properties of its close analogs provide a robust framework for its successful application in research and development. This guide serves as a foundational resource for scientists looking to leverage the synthetic potential of this important class of aromatic building blocks.
References
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. RSC. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. RSC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(Methylthio)benzonitrile. PubChem. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-(4-(Methylthio)phenoxy)benzonitrile. Retrieved from [Link]
-
MDPI. (2015). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methylbenzonitrile. PubChem. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: N-(1-Naphthyl)ethylenediamine dihydrochloride. Retrieved from [Link]
-
CPAChem. (2025). Safety data sheet. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). 1H & 13C NMR Spectra Methyl 4-(methylthio)-2-(3-nitrobenzamido)butanoate (2a). Retrieved from [Link]
- Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
-
RSC Publishing. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - n-1 naphthyl ethylene diamine dihydrochloride 99% ar. Retrieved from [Link]
-
PENTA. (2025). N-(1-Naphthyl)ethylenediamine dihydrochloride. Retrieved from [Link]
Sources
- 1. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-methyl-4-(methylthio)benzonitrile [sigmaaldrich.com]
- 5. 4-(Methylthio)benzonitrile | C8H7NS | CID 590960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. fishersci.com [fishersci.com]
